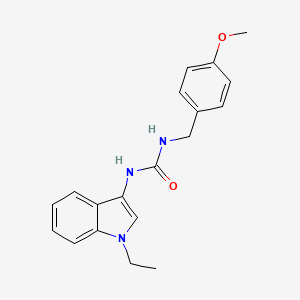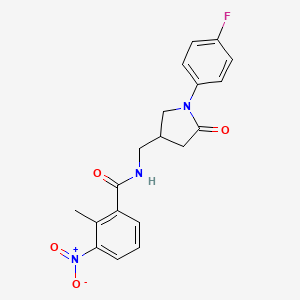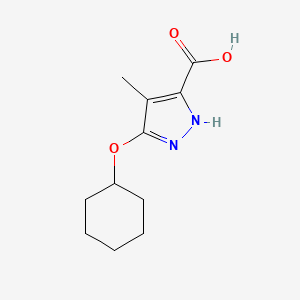![molecular formula C17H17ClF3N5O B2716010 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide CAS No. 2062070-85-1](/img/structure/B2716010.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide” is a complex organic molecule. It has a molecular weight of 345.71 . The compound is solid in its physical form . It is also known as N’- [3-chloro-5- (trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of analogues was achieved through bioisosteric replacement of the thiourea. This involved phenoxycarbonyl chloride-assisted coupling of 1- (3- (trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The InChI code for this compound is 1S/C14H11ClF3N3O2/c1-21 (20-13 (22)23-10-5-3-2-4-6-10)12-11 (15)7-9 (8-19-12)14 (16,17)18/h2-8H,1H3, (H,20,22) .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 345.71 . The compound’s InChI code is 1S/C14H11ClF3N3O2/c1-21 (20-13 (22)23-10-5-3-2-4-6-10)12-11 (15)7-9 (8-19-12)14 (16,17)18/h2-8H,1H3, (H,20,22) .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
In the realm of medicinal chemistry, compounds with similar structural frameworks are frequently explored for their potential as therapeutic agents. For example, the study on the identification of potent and orally available glycine transporter 1 inhibitors highlights the importance of structural optimization in developing central nervous system (CNS) drugs (Yamamoto et al., 2016). These findings suggest that derivatives of complex molecules, such as N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, could be valuable in designing inhibitors targeting specific CNS receptors or transporters.
Pharmacological Research
In pharmacological research, the discovery and evaluation of enzyme inhibitors, such as those for soluble epoxide hydrolase, provide insights into the therapeutic potential of compounds. Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors underscores the role of specific functional groups in achieving potency and selectivity, essential factors in drug design and development (Thalji et al., 2013). This underscores the potential of this compound to serve as a scaffold for developing novel pharmacological agents.
Chemical Synthesis and Optimization
The scalable and facile synthesis of related compounds demonstrates the importance of chemical synthesis in the pharmaceutical industry. A study on the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride outlines a novel synthesis approach for a Rho kinase inhibitor, which could be relevant for synthesizing analogs of this compound (Wei et al., 2016). Such processes are crucial for producing high-purity compounds efficiently and at scale, which is essential for drug development and research applications.
Safety and Hazards
Mecanismo De Acción
Target of Action
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a potent inhibitor of bacterial phosphopantetheinyl transferases . These enzymes, also known as PPTases, play a crucial role in bacterial cell viability and virulence .
Mode of Action
The compound interacts with bacterial PPTases, inhibiting their function . This inhibition is achieved at submicromolar concentrations, indicating a strong affinity for these targets .
Biochemical Pathways
By inhibiting PPTases, this compound disrupts essential post-translational modifications in bacterial cells . This disruption attenuates secondary metabolism, which is crucial for the survival and proliferation of bacteria .
Pharmacokinetics
The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties . These properties, along with its in vivo pharmacokinetic profile, contribute to its bioavailability .
Result of Action
The action of this compound results in the attenuation of bacterial growth . It has been found to thwart the growth of methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against the compound . Understanding these factors is crucial for optimizing the use of the compound in different settings.
Propiedades
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N5O/c18-13-9-12(17(19,20)21)10-23-14(13)11-24-16(27)26-7-5-25(6-8-26)15-3-1-2-4-22-15/h1-4,9-10H,5-8,11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABANJBRSOAFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2715931.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2715935.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2715938.png)

![3-[(4-Chlorophenyl)methyl]-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2715940.png)
![Ethyl 2-[(3-bromoadamantane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2715941.png)


![lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2715945.png)
![2-(4-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2715946.png)
![2-benzyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2715947.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2715948.png)

![2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2715950.png)
